

In-Depth Technical Guide to the Physical and Chemical Properties of Deracoxib-D3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deracoxib-D3

Cat. No.: B15608047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deracoxib-D3 is the deuterated analog of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. Like its parent compound, **Deracoxib-D3** is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The incorporation of deuterium at the methoxy group (O-CD₃) makes **Deracoxib-D3** a valuable tool in pharmaceutical research, particularly as an internal standard for pharmacokinetic and metabolic studies of Deracoxib. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Deracoxib-D3**, along with relevant experimental protocols and pathway diagrams.

Chemical and Physical Properties

The isotopic labeling of Deracoxib with three deuterium atoms on the methoxy group results in a molecule with a slightly higher molecular weight but with physicochemical properties that are generally very similar to the unlabeled parent compound.

Table 1: General Properties of Deracoxib-D3

Property	Value	Reference
Chemical Name	4-[3-Difluoromethyl-5-(3-fluoro-4-methoxy-D3-phenyl)-pyrazol-1-yl]benzenesulfonamide	N/A
Molecular Formula	C ₁₇ H ₁₁ D ₃ F ₃ N ₃ O ₃ S	[1]
Molecular Weight	400.40 g/mol	[1]
CAS Number	2012598-48-8	N/A
Isotopic Purity	>99.0 atom% D	[2]
HPLC Purity	>99.0%	[2]

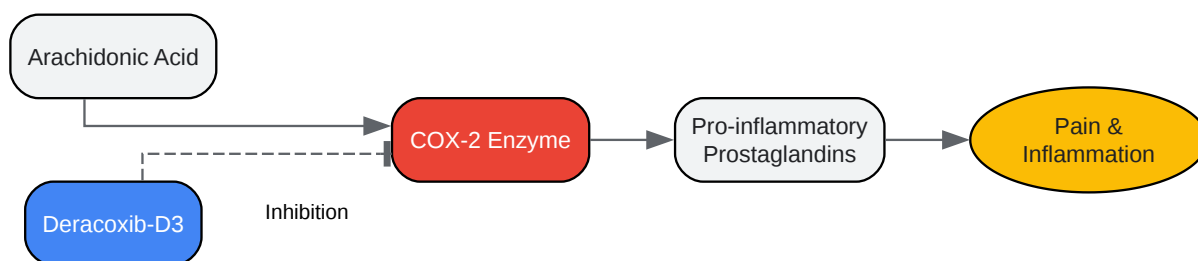
Table 2: Physicochemical Data of Deracoxib (Parent Compound)

Specific experimental data for the melting point, boiling point, and pKa of **Deracoxib-D3** are not readily available in the reviewed literature. The data for the parent compound, Deracoxib, are provided as a close approximation.

Property	Value	Reference
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
UV Maximum (λ_{max})	255-256 nm	[1]
Solubility	DMF: 10 mg/mL DMSO: 10 mg/mL Ethanol: 3 mg/mL DMF:PBS (pH 7.2) (1:8): 0.1 mg/mL	[3]
Appearance	Solid	[3]
Storage Conditions	Refrigerator (2-8°C)	[2]
Shelf Life	24 months	[2]

Mechanism of Action: COX-2 Inhibition

Deracoxib, and by extension **Deracoxib-D3**, exerts its anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the gastric mucosa and platelet function, Deracoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **Deracoxib-D3** via COX-2 Inhibition.

Experimental Protocols

Synthesis of Deracoxib-D3 (Proposed)

A detailed, validated synthesis protocol for **Deracoxib-D3** is not publicly available. However, a plausible synthetic route can be proposed based on the synthesis of the parent compound and general methods for the preparation of deuterated aryl methyl ethers. The key step is the O-methylation of a phenolic precursor with a deuterated methylating agent.

Step 1: Synthesis of the Phenolic Precursor

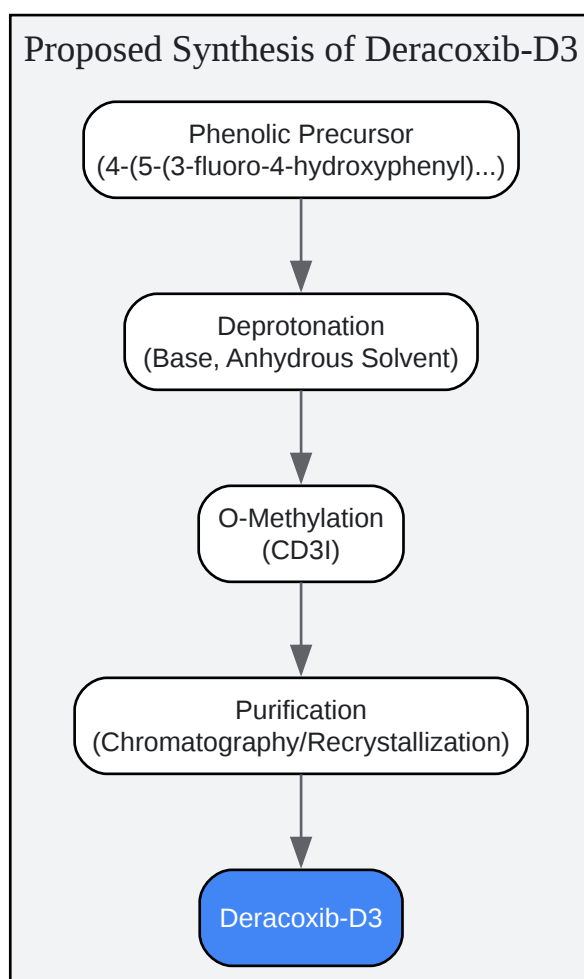
The synthesis would likely begin with the construction of the pyrazole core, leading to a phenolic intermediate, 4-(5-(3-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. This can be achieved through the condensation of a suitably substituted hydrazine with a β -diketone, a common method for pyrazole synthesis.

Step 2: Deuterated O-Methylation

The phenolic precursor would then be O-methylated using a deuterated methyl source. A common and effective reagent for this transformation is deuterated methyl iodide (CD_3I).

- Materials:
 - 4-(5-(3-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
 - Deuterated methyl iodide (CD_3I)
 - A suitable base (e.g., potassium carbonate, sodium hydride)
 - Anhydrous polar aprotic solvent (e.g., acetone, DMF)
- Procedure:
 - Dissolve the phenolic precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Add the base and stir the mixture at room temperature for a specified period to deprotonate the phenol.

- Add deuterated methyl iodide to the reaction mixture.
- The reaction may be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography or recrystallization.



[Click to download full resolution via product page](#)

Figure 2: Proposed Synthetic Workflow for **Deracoxib-D3**.

Characterization of Deracoxib-D3

A comprehensive characterization of a newly synthesized batch of **Deracoxib-D3** would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: To confirm the overall structure and the absence of the methoxy proton signal (around 3.9 ppm), which is replaced by deuterium.
- ^{13}C NMR: To confirm the carbon skeleton of the molecule.
- ^{19}F NMR: To confirm the presence and chemical environment of the fluorine atoms.
- ^2H NMR: To directly observe the deuterium signal and confirm its position at the methoxy group.

2. Mass Spectrometry (MS)

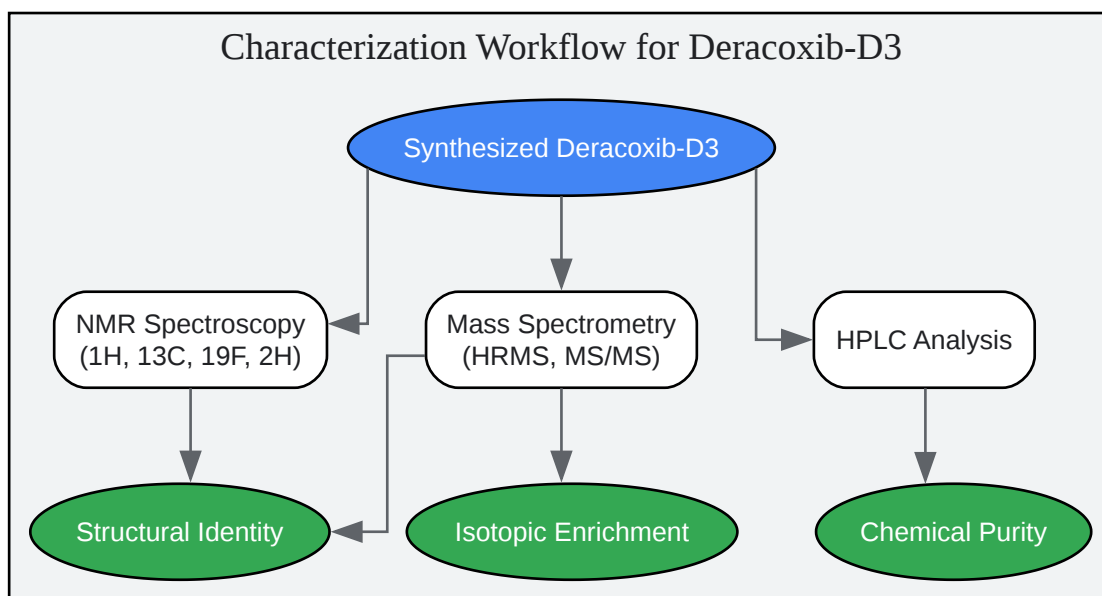
- High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecular ion and confirm the elemental composition, including the presence of three deuterium atoms.
- Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can be compared to the unlabeled standard to ensure structural integrity.

3. High-Performance Liquid Chromatography (HPLC)

- To determine the chemical purity of the compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate. Detection would be by UV absorbance at the λ_{max} of Deracoxib (around 255-256 nm).

4. Isotopic Purity Determination

- The isotopic purity (atom% D) is typically determined by mass spectrometry, comparing the ion intensities of the deuterated and non-deuterated species.



[Click to download full resolution via product page](#)

Figure 3: General Workflow for the Characterization of **Deracoxib-D3**.

Conclusion

Deracoxib-D3 is a high-purity, isotopically labeled internal standard essential for the accurate quantification of Deracoxib in biological matrices. While specific experimental physicochemical data for **Deracoxib-D3** is limited, its properties are expected to be very similar to those of the parent compound. The proposed synthetic and characterization workflows provide a framework for the preparation and quality control of this important analytical standard. Further research to determine the specific physical constants of **Deracoxib-D3** would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bdg.co.nz [bdg.co.nz]
- 3. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical Properties of Deracoxib-D3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608047#physical-and-chemical-properties-of-deracoxib-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com